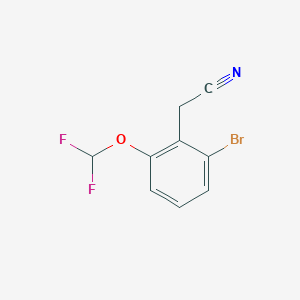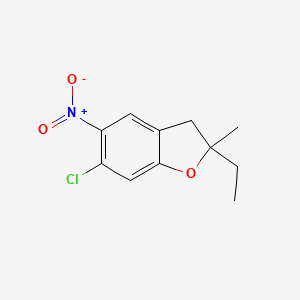
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is an organic compound with the molecular formula C11H12ClNO3. This compound is a derivative of benzofuran, a heterocyclic aromatic organic compound. The presence of chlorine, ethyl, methyl, and nitro groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by chlorination and alkylation reactions. The specific conditions for these reactions often involve the use of strong acids like sulfuric acid for nitration and reagents like thionyl chloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Chloro-2-ethyl-2-methyl-5-amino-2,3-dihydrobenzofuran.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-nitrobenzofuran: Similar structure but lacks the ethyl and methyl groups.
5-Nitrobenzofuran: Lacks the chlorine, ethyl, and methyl groups.
6-Chloro-2-methylbenzofuran: Lacks the nitro and ethyl groups.
Uniqueness
6-Chloro-2-ethyl-2-methyl-5-nitro-2,3-dihydrobenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (ethyl and methyl) groups can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-2-methyl-5-nitro-3H-1-benzofuran |
InChI |
InChI=1S/C11H12ClNO3/c1-3-11(2)6-7-4-9(13(14)15)8(12)5-10(7)16-11/h4-5H,3,6H2,1-2H3 |
Clave InChI |
YTPULMLLNQRQDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2=CC(=C(C=C2O1)Cl)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


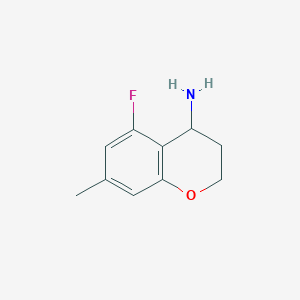
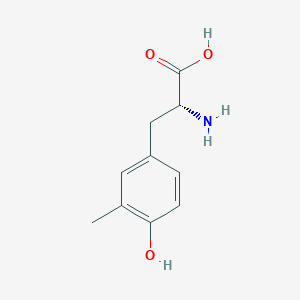
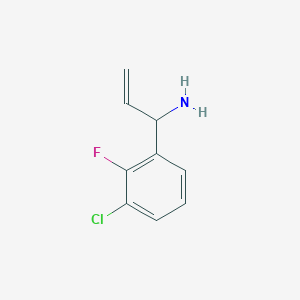
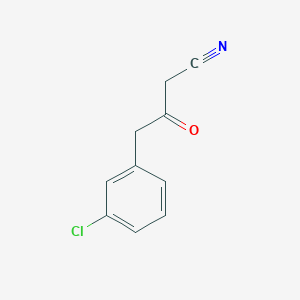
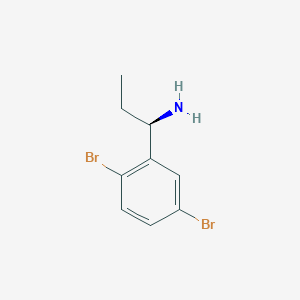
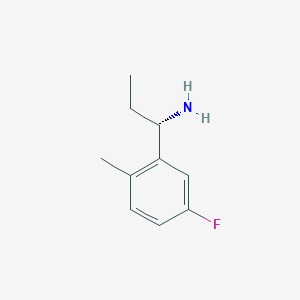
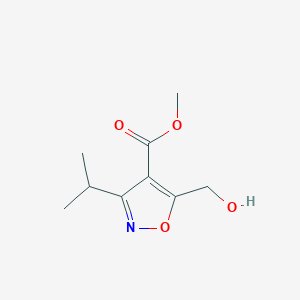



![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
